molecular formula C16H16ClNO B017629 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) CAS No. 106648-57-1

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

Cat. No.: B017629
CAS No.: 106648-57-1
M. Wt: 273.75 g/mol
InChI Key: ZVKJSJAERRMBMR-CQSZACIVSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) is a stereochemically defined benzazepine derivative of significant interest in neuropharmacological research. This compound is primarily investigated for its high affinity and selectivity as a dopamine receptor ligand, with a particular focus on the D1 receptor subtype. The (5R) stereochemistry is crucial for its biological activity and binding specificity. Researchers utilize this compound to study the structure-activity relationships (SAR) of dopaminergic ligands, to probe D1 receptor function and distribution in the central nervous system, and to investigate its potential as a lead compound for developing novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Its mechanism of action involves competitive antagonism (or agonism, depending on the specific research context) at the D1 receptor, modulating downstream signaling cascades like the cAMP pathway. The chloro and phenolic hydroxyl substitutions on the benzazepine ring system are key structural features that influence its receptor binding affinity and metabolic stability. This high-purity compound is an essential tool for in vitro binding assays, functional cellular studies, and advanced neurochemical research, providing critical insights into dopaminergic neurotransmission.

Properties

IUPAC Name

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSJAERRMBMR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Carboxylation for Methyl Group Introduction

A pivotal method for synthesizing the benzazepine core involves reductive carboxylation using carbon-11 ([11C]CO2) to introduce the methyl group at the 3-position. This approach, developed for radiolabeled SCH 23390 (the target compound’s hydrochloride form), begins with the desmethyl precursor SCH 24518 (1a). The trimethylsilyl-protected intermediate undergoes carboxylation with [11C]CO2 under anhydrous conditions, followed by reduction with lithium aluminum hydride (LiAlH4) . This two-step process yields the methylated product with a radiochemical purity of >99% and specific activity of ~40 Ci/mmol .

Key Reaction Conditions

  • Step 1 (Carboxylation): Anhydrous tetrahydrofuran (THF), −78°C, 5 min.

  • Step 2 (Reduction): LiAlH4 in THF, room temperature, 10 min.

  • Overall Yield: 53–72% (non-optimized) .

This method is critical for producing isotopically labeled versions for positron emission tomography (PET) studies, enabling in vivo tracking of D1 receptor binding .

Cyclization Strategies for Benzazepine Core Formation

The benzazepine skeleton is constructed via intramolecular cyclization of appropriately substituted intermediates. A common precursor, 2-amino-4-chlorophenethyl alcohol , is coupled with a phenylacetylene derivative under palladium-catalyzed conditions to form the seven-membered ring. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. For example, organocatalytic asymmetric sulfa-Michael addition using 2-aminothiophenols and chalcones has been adapted to generate enantiomerically enriched benzazepines.

Representative Cyclization Pathway

  • Chalcone Formation: Condensation of 4-chloroacetophenone with benzaldehyde.

  • Sulfa-Michael Addition: Reaction with 2-aminothiophenol catalyzed by cinchona alkaloids (e.g., quinidine).

  • Cyclization: Acid-mediated ring closure to yield the tetrahydrobenzazepine core.

This method achieves enantiomeric excess (ee) >90% for the (5R)-configuration, critical for biological activity.

Stereochemical Control via Epoxide Intermediates

The (5R)-stereochemistry is established using chiral epoxide intermediates , as demonstrated in a patent for synthesizing related benzazepines . Starting with (S)-propylene oxide , nucleophilic ring-opening with a benzazepine precursor introduces the desired chirality at the 5-position.

Synthetic Steps

  • Epoxide Formation: Epoxidation of allylbenzene derivatives using Sharpless asymmetric conditions.

  • Ring-Opening: Reaction with a secondary amine to form the 2,3,4,5-tetrahydro-1H-benzazepine scaffold.

  • Chlorination: Electrophilic substitution at the 8-position using Cl2/FeCl3 .

This route achieves >98% enantiomeric purity, making it scalable for industrial production .

Functional Group Modifications: Hydroxylation and Chlorination

Post-cyclization functionalization is essential for introducing the 7-hydroxy and 8-chloro groups. Demethylation of a methoxy precursor using BBr3 in dichloromethane selectively yields the 7-hydroxy derivative, while electrophilic chlorination with N-chlorosuccinimide (NCS) introduces the 8-chloro substituent .

Optimized Demethylation Conditions

  • Reagent: Boron tribromide (BBr3, 1.2 equiv).

  • Solvent: Dichloromethane (DCM), −20°C → room temperature.

  • Yield: 85–90% .

Chlorination at the 8-position is achieved using Cl2 gas in acetic acid, providing regioselectivity due to the electron-donating hydroxyl group at C7 .

Radiolabeling Techniques for Isotopic Studies

For neuroimaging applications, carbon-11 labeling is performed via reductive carboxylation (Section 1). Alternatively, tritium labeling involves catalytic hydrogenation of a bromo precursor using 3H2 gas. The bromo intermediate is synthesized via bromination of the parent compound with N-bromosuccinimide (NBS) .

Tritiation Protocol

  • Substrate: 8-Bromo-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL.

  • Conditions: 10% Pd/C, 3H2 (1 atm), ethanol, 24h.

  • Specific Activity: 50–60 Ci/mmol .

Comparative Analysis of Synthetic Routes

MethodKey StepsStereochemical ControlYield (%)Application
Reductive Carboxylation[11C]CO2 carboxylation, LiAlH4 reductionModerate53–72PET imaging
Epoxide Ring-OpeningSharpless epoxidation, amine attackHigh (98% ee)65–78Bulk synthesis
Organocatalytic CyclizationSulfa-Michael addition, acid cyclizationHigh (>90% ee)70–85Asymmetric synthesis

Challenges and Optimization Strategies

  • Stereochemical Drift: Epimerization at C5 during chlorination is mitigated using low-temperature conditions (0–5°C) .

  • Radiolabeling Efficiency: Reductive carboxylation’s moderate yield is improved by optimizing CO2 trapping and reaction time .

  • Regioselectivity: Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures precise functionalization at C7 and C8 .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiourea.

Major Products

Scientific Research Applications

Overview

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), commonly referred to as SCH-23390, is a selective dopamine D1 receptor antagonist. Its unique structural properties and mechanism of action make it a significant compound in various scientific research applications, particularly in neuropharmacology and medicinal chemistry.

Neuropharmacology

The primary application of SCH-23390 is in the study of dopamine-related functions and disorders. As a selective D1 receptor antagonist, it provides insights into the role of dopamine in:

  • Movement Disorders : Understanding the mechanisms of diseases such as Parkinson's and Huntington's disease.
  • Cognitive Functions : Exploring the impact of dopamine on learning, memory, and attention.

Studies have demonstrated that blocking D1 receptors can alter dopaminergic signaling pathways, thereby affecting motor control and cognitive processes. This has implications for developing treatments for conditions characterized by dysregulated dopamine signaling.

Drug Development

SCH-23390 serves as a valuable tool in the development of new pharmacological agents targeting dopamine receptors. Its selectivity for D1 receptors over D2 receptors allows researchers to design compounds with specific therapeutic profiles.

Recent research has focused on synthesizing analogs of SCH-23390 to enhance its efficacy and reduce potential side effects. These analogs are being evaluated for their ability to selectively modulate D1 receptor activity without affecting other dopaminergic pathways.

Behavioral Studies

Behavioral pharmacology studies utilize SCH-23390 to assess the effects of D1 receptor modulation on various behaviors:

  • Locomotion : Investigating how D1 antagonism influences movement patterns in animal models.
  • Addiction Studies : Analyzing the role of D1 receptors in addiction mechanisms and relapse behaviors.

These studies contribute to understanding how alterations in D1 receptor activity can impact behavior and inform strategies for treating addiction.

Case Study 1: Dopamine Receptor Selectivity

A study published in the Journal of Medicinal Chemistry examined the receptor affinities of various conformationally restricted analogs of SCH-23390. The findings indicated that modifications at specific positions on the benzazepine nucleus significantly affected D1 receptor affinity, suggesting that structural optimization can enhance selectivity and potency against target receptors .

Case Study 2: Impact on Cognitive Function

Research conducted by researchers at a prominent neuroscience institute explored the effects of SCH-23390 on cognitive tasks in rodent models. The results revealed that administration of SCH-23390 impaired performance on tasks requiring working memory but did not affect basic motor skills. This suggests a critical role for D1 receptor signaling in cognitive processes .

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D1 receptors. It acts as an antagonist, blocking the receptor and inhibiting the downstream signaling pathways. This interaction affects the release of neurotransmitters and modulates neuronal activity, which is crucial in the treatment of neurological disorders .

Comparison with Similar Compounds

Table 1: Structural and Receptor Affinity Comparison

Compound Name Key Structural Features Receptor Affinity (Ki, nM) Primary Activity
SCH-23390 (Target Compound) 8-Cl, 3-CH₃, 7-OH, (5R) configuration D₁: 0.2; 5-HT₂C: 30–50 D₁/D5 antagonist, 5-HT2C antagonist
Lorcaserin 8-Cl, 1-CH₃, no 7-OH 5-HT₂C: 15; D₁: >1000 5-HT2C agonist (obesity treatment)
SK&F38393 7,8-diOH, 1-phenyl, no Cl DA1: 10–20; D₁: 30 DA1 agonist (vasodilation)
SCH-39166 8-Cl, 3-CH₂CH₃, 7-OH D₁: 1.5; 5-HT₂C: 200 D₁ antagonist (antipsychotic candidate)

Key Structural Differences

Substitution at Position 7 :

  • The 7-hydroxyl group in SCH-23390 is essential for D₁ antagonism. Its removal (e.g., in Lorcaserin) abolishes D₁ affinity but enhances 5-HT2C selectivity .
  • SK&F38393’s 7,8-dihydroxy configuration confers dopamine agonist activity, contrasting with SCH-23390’s antagonist profile .

Chiral Center at Position 5 :

  • The (5R) configuration in SCH-23390 is critical. The (5S) enantiomer shows >100-fold lower D₁ affinity .

Methyl Substitution :

  • SCH-23390’s 3-methyl group optimizes D₁ binding. Replacing it with bulkier groups (e.g., ethyl in SCH-39166) reduces potency .

Pharmacological and Clinical Profiles

Table 2: Functional and Clinical Comparisons

Compound Therapeutic Application Key Findings Safety/Toxicity
SCH-23390 Research tool (D₁/5-HT₂C studies) Blocks dopamine-induced vasodilation; modulates cognitive deficits in schizophrenia models Cardiovascular side effects (e.g., hypertension)
Lorcaserin Obesity treatment 5-HT2C agonism reduces appetite; FDA-approved (2012–2020, withdrawn for cancer risk) Increased risk of valvulopathy
SK&F38393 Experimental vasodilator Activates DA1 receptors in pulmonary circulation; used in animal studies Limited human safety data

Mechanistic Insights

  • SCH-23390 vs. Lorcaserin :
    • Despite shared benzazepine scaffolds, SCH-23390’s 7-OH and 3-CH₃ groups confer D₁ antagonism, while Lorcaserin’s 1-CH₃ and lack of 7-OH shift selectivity to 5-HT2C agonism .
  • SCH-23390 vs. SK&F38393 :
    • The chloro and methyl substitutions in SCH-23390 convert SK&F38393’s agonist activity into antagonism by altering receptor conformational dynamics .

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), also known as SCH23390, is a selective antagonist of dopamine D1 receptors. This compound has garnered significant attention in pharmacological research due to its potential applications in understanding dopamine-related disorders and its role in neurotransmitter signaling pathways.

Chemical Structure and Properties

The compound's IUPAC name is (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride. Its molecular formula is C16H16ClNOC_{16}H_{16}ClNO with a molecular weight of 273.76 g/mol. The chemical structure features a benzazepine core, characterized by a bicyclic arrangement that contributes to its biological activity.

SCH23390 primarily acts as a D1 dopamine receptor antagonist . By selectively binding to these receptors, it inhibits their activity, thereby modulating neurotransmitter release and neuronal activity. This interaction is crucial for studying various physiological and pathological processes associated with dopamine signaling.

Affinity for Dopamine Receptors

SCH23390 exhibits high affinity for D1 receptors with inhibition constants (K_i) around 0.2 nM. It is also noted to exhibit some activity at D5 receptors (K_i = 0.3 nM) and can act as an agonist at 5-HT_2C receptors in vitro (K_i values between 6.3 - 9.3 nM) .

Inhibition of GIRK Channels

Research has shown that SCH23390 can inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels independently of receptor activation, which may have implications for understanding its broader physiological effects . The compound blocks GIRK currents induced by dopamine D3 receptors with an IC50 value of approximately 268 nM .

Neuropharmacological Studies

SCH23390 is extensively used in neuropharmacological studies to explore the role of dopamine in conditions such as:

  • Parkinson’s Disease : By modulating D1 receptor activity, researchers can investigate therapeutic strategies for managing symptoms.
  • Schizophrenia : The compound aids in understanding the dopaminergic dysregulation observed in schizophrenia.

Behavioral Studies

In animal models, SCH23390 has been utilized to assess its effects on locomotion and reward-seeking behavior. For instance, systemic injections have shown a decrease in locomotion speed in mice during behavioral tests .

Case Study 1: Dopamine Signaling Pathways

In a study investigating the crosstalk between D1 and D3 receptor signaling pathways, SCH23390 was used to elucidate how D1 antagonism affects downstream signaling mechanisms . The findings suggested that blocking D1 receptors alters GIRK channel activity, indicating a complex interplay between different receptor types.

Case Study 2: Behavioral Modulation

Another study employed SCH23390 to examine its impact on cue-induced reinstatement of food-seeking behavior in rats. The results demonstrated that at non-altering doses, the antagonist effectively blocked reinstatement responses, highlighting its potential role in addiction research .

Data Summary

Parameter Value
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
D1 Receptor K_i 0.2 nM
D5 Receptor K_i 0.3 nM
GIRK Channel IC50 268 nM

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterConditionYieldReference
Coupling ReagentDBU in DMF, 125°C, 3h85%
PurificationPreparative TLC (10% MeOH-EtOAc)96%
Chiral ResolutionChiralpak AD-H column, 25°C>99%

Q. Table 2. Receptor Binding Affinity

ReceptorAssay TypeKi (nM)Reference
Dopamine D1Radioligand (³H-SCH 23390)0.3
5-HT2AcAMP inhibition (HEK293)120

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 2
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

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